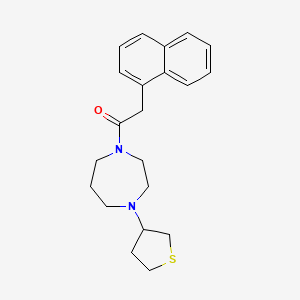

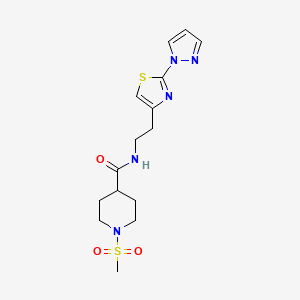

N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide, also known as S32212, is a novel compound that has been developed for the treatment of schizophrenia. It belongs to a class of drugs known as selective dopamine D3 receptor antagonists.

Applications De Recherche Scientifique

Novel Catalysis in Organic Synthesis

Research has introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst, characterized through various methods like FT-IR, NMR, and SEM, showed efficiency in promoting one-pot synthesis of hexahydroquinolines, demonstrating excellent yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives utilized 1,3-propane and/or 1,4-butane sultone to confer water solubility and anionic character to the molecules. These synthesized quaternary ammonium salts were tested for antimicrobial and antifungal activities, with certain compounds showing high activity against Gram-positive and Gram-negative bacteria as well as fungi. This showcases the potential of sulfonate derivatives in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Cross-Coupling Reactions

The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione was studied, resulting in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This process highlights the utility of sulfonamides in facilitating cross-coupling reactions, offering a pathway to synthesize diverse sulfonamide derivatives with good to excellent yields (Han, 2010).

Ionic Liquid Properties and Applications

Research into N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts has explored their properties as ionic liquids and solid electrolytes. These salts exhibit low melting points and high electrochemical stability, making them suitable for use in various applications including as ionic liquids and in electrochemical devices. The study of their thermophysical characteristics opens up potential uses in green chemistry and material science (Forsyth, Fraser, Howlett, Macfarlane, & Forsyth, 2006).

Mécanisme D'action

Target of Action

The primary target of N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide is the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .

Mode of Action

N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide acts as an antagonist at the 5-HT6 receptor . Antagonism of the receptor leads to increased release of glutamate and acetylcholine, neurotransmitters associated with learning and memory .

Biochemical Pathways

The compound’s action on the 5-HT6 receptor influences the glutamatergic and cholinergic pathways . By blocking the 5-HT6 receptor, it enhances the release of glutamate and acetylcholine in regions of the brain associated with learning and memory .

Result of Action

The molecular effect of N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide’s action is the antagonism of the 5-HT6 receptor, leading to increased release of glutamate and acetylcholine . This can result in improved cognitive function, making 5-HT6 receptor antagonists a potential treatment for cognitive decline associated with neurological disorders .

Propriétés

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2S/c1-3-4-9-16(14,15)12-10-11-5-7-13(2)8-6-11/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTXCIBMBMFOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)

![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)

![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2538740.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)

![ethyl 4-[({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2538743.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)

![1-[(4-Fluorophenyl)methyl]benzimidazole](/img/structure/B2538747.png)

![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)